molecular formula C19H16N6O2 B12676590 N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine CAS No. 13491-29-7

N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine

Cat. No.: B12676590
CAS No.: 13491-29-7
M. Wt: 360.4 g/mol
InChI Key: VSLWSTSTUSVHGC-HCPOURLOSA-N
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Description

N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, a propenylidene linkage, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and propenylidene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyrimidine core can interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N5-(3-(4-Nitrophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Characterized by the presence of a nitrophenyl group and a pyrimidine core.

    N5-(3-(4-Aminophenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Similar structure but with an amino group instead of a nitrophenyl group.

    N5-(3-(4-Methylphenyl)-2-propenylidene)-6-phenyl-2,4,5-pyrimidinetriamine: Similar structure but with a methyl group instead of a nitrophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for redox reactions, while the pyrimidine core provides a versatile scaffold for further functionalization.

Properties

CAS No.

13491-29-7

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-6-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C19H16N6O2/c20-18-17(16(23-19(21)24-18)14-6-2-1-3-7-14)22-12-4-5-13-8-10-15(11-9-13)25(26)27/h1-12H,(H4,20,21,23,24)/b5-4+,22-12?

InChI Key

VSLWSTSTUSVHGC-HCPOURLOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=CC=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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